molecular formula C12H17NO2 B15167773 N-[1-(4-ethoxyphenyl)ethyl]acetamide

N-[1-(4-ethoxyphenyl)ethyl]acetamide

Cat. No.: B15167773
M. Wt: 207.27 g/mol
InChI Key: YKDSIUMQCPPFHS-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)ethyl]acetamide, also known as phenacetin, is a compound with the molecular formula C10H13NO2. It was historically used as a pain-relieving and fever-reducing drug. Introduced in 1887, phenacetin was one of the first synthetic fever reducers to be marketed. it was withdrawn from medicinal use in the 1970s due to safety concerns .

Preparation Methods

The synthesis of N-[1-(4-ethoxyphenyl)ethyl]acetamide can be achieved through the Williamson ether synthesis. This involves heating ethyl iodide, paracetamol, and anhydrous potassium carbonate in 2-butanone to produce the crude product, which is then recrystallized from water . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

N-[1-(4-ethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(4-ethoxyphenyl)ethyl]acetamide has been extensively studied for its applications in various fields:

Mechanism of Action

The analgesic effects of N-[1-(4-ethoxyphenyl)ethyl]acetamide are due to its actions on the sensory tracts of the spinal cord. It also has a depressant action on the heart, acting as a negative inotrope. As an antipyretic, it acts on the brain to decrease the temperature set point .

Comparison with Similar Compounds

N-[1-(4-ethoxyphenyl)ethyl]acetamide is similar to other compounds such as paracetamol (acetaminophen) and acetanilide. it is unique in its specific chemical structure and historical use as one of the first synthetic fever reducers .

Similar Compounds

This compound’s unique properties and historical significance make it an interesting compound for scientific research and industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C12H17NO2/c1-4-15-12-7-5-11(6-8-12)9(2)13-10(3)14/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

YKDSIUMQCPPFHS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C

Origin of Product

United States

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